molecular formula C8H7BrFNO2 B1423537 Methyl 5-amino-4-bromo-2-fluorobenzoate CAS No. 1342446-00-7

Methyl 5-amino-4-bromo-2-fluorobenzoate

Cat. No. B1423537
M. Wt: 248.05 g/mol
InChI Key: MKKZUPHIDZNPEV-UHFFFAOYSA-N
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Description

“Methyl 5-amino-4-bromo-2-fluorobenzoate” is a chemical compound with the molecular formula C8H7BrFNO2 . It is a derivative of benzoic acid, which is characterized by the presence of an amino group (-NH2), a bromo group (-Br), and a fluoro group (-F) on the benzene ring .


Molecular Structure Analysis

The molecular structure of “Methyl 5-amino-4-bromo-2-fluorobenzoate” consists of a benzene ring substituted with an amino group (-NH2), a bromo group (-Br), a fluoro group (-F), and a methoxy group (-OCH3) attached to the carboxyl group (-COOH) of the benzoic acid .


Physical And Chemical Properties Analysis

“Methyl 5-amino-4-bromo-2-fluorobenzoate” has a molecular weight of 248.05 g/mol . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound’s exact mass is 246.96442 g/mol, and its monoisotopic mass is also 246.96442 g/mol . The compound’s complexity, as computed by PubChem, is 203 .

Scientific Research Applications

Synthesis and Optimization

  • Optimization of Synthesis Methods: Methyl 2-amino-5-fluorobenzoate, a compound similar to Methyl 5-amino-4-bromo-2-fluorobenzoate, was synthesized through a series of reactions including nitrification, esterification, and hydronation. An optimal synthesis route was developed, leading to a high yield of the target product, confirmed through various analytical techniques (Yin Jian-zhong, 2010).

Applications in Photodynamic Therapy

  • Use in Cancer Treatment: A study on new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing Schiff base, which are structurally related to Methyl 5-amino-4-bromo-2-fluorobenzoate, highlighted their potential in photodynamic therapy for cancer treatment. These compounds show high singlet oxygen quantum yield, crucial for Type II mechanisms in photodynamic therapy (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).

Novel Chemical Reactions and Synthesis

  • Unique Chemical Reactions: A study presented a novel synthesis method for 4H-1,4-benzoxazines using methyl 2-chloro-5-ethoxycarbonylamino-4-fluorobenzoate, a compound analogous to Methyl 5-amino-4-bromo-2-fluorobenzoate. This method produced unexpected results, leading to new insights into reaction mechanisms and synthetic pathways (Noriaki Kudo, Satoru Furuta, Kazuo Sato, 1996).

Chemical Structure and Properties Analysis

  • Vibrational Study and Molecular Analysis: In a study focused on Methyl 2-amino 5-bromobenzoate, a structurally related compound, researchers used density functional theory to investigate the molecular structure and vibrational spectra. This study provided insights into molecular properties and hyperpolarizability, contributing to the understanding of similar compounds like Methyl 5-amino-4-bromo-2-fluorobenzoate (A. Saxena, Megha Agrawal, A. Gupta, 2015).

properties

IUPAC Name

methyl 5-amino-4-bromo-2-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO2/c1-13-8(12)4-2-7(11)5(9)3-6(4)10/h2-3H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKKZUPHIDZNPEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1F)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-amino-4-bromo-2-fluorobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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